molecular formula C20H12Cl2N4O B2775215 1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one CAS No. 263890-66-0

1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one

Cat. No. B2775215
CAS RN: 263890-66-0
M. Wt: 395.24
InChI Key: WEWDMOWKXZBOQC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one is a useful research compound. Its molecular formula is C20H12Cl2N4O and its molecular weight is 395.24. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Activity

A series of compounds including 1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one have been synthesized and characterized for their potential antimicrobial and anticancer activities. Some of these compounds have demonstrated significant efficacy in inhibiting the growth of various microbial strains and have shown higher anticancer activity than reference drugs in in vitro studies. The structural characteristics of these compounds, such as the presence of chlorophenyl and pyrimidin-4-yl groups, contribute to their biological activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural and Molecular Insights

Research into the structural and electronic properties of compounds related to 1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one has provided insights into their anticonvulsant potential. The crystal structures of related compounds have been determined, highlighting the importance of the orientation and substitution pattern of the chlorophenyl and pyrimidine groups for their biological activity. These studies contribute to understanding the molecular basis of their pharmacological properties and may guide the design of new therapeutic agents (Georges, Vercauteren, Evrard, & Durant, 1989).

Antimicrobial Properties

The antimicrobial properties of novel pyrimidine-based heterocycles, including those similar to 1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one, have been extensively studied. These compounds exhibit significant activity against a variety of Gram-positive and Gram-negative bacteria. The synthesis and evaluation of these compounds highlight their potential as effective antibacterial agents, with the structure-activity relationship providing valuable information for the development of new antimicrobial drugs (Shehta & Abdel Hamid, 2019).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N4O/c21-14-3-1-13(2-4-14)20-23-11-9-17(24-20)19-18(27)10-12-26(25-19)16-7-5-15(22)6-8-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWDMOWKXZBOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one

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